molecular formula C19H15N3O2 B5726548 N-(1-benzyl-1H-benzimidazol-2-yl)-2-furamide

N-(1-benzyl-1H-benzimidazol-2-yl)-2-furamide

Cat. No. B5726548
M. Wt: 317.3 g/mol
InChI Key: OSPHJMBEJMGAQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-1H-benzimidazol-2-yl)-2-furamide, also known as BZF, is a compound that has gained attention in scientific research due to its potential applications in various fields. BZF is a benzimidazole derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-benzimidazol-2-yl)-2-furamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes or proteins involved in cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and -9. In addition, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-benzyl-1H-benzimidazol-2-yl)-2-furamide in lab experiments is its high purity and yield. In addition, this compound has been shown to be stable under different conditions. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for N-(1-benzyl-1H-benzimidazol-2-yl)-2-furamide research. One direction is to study the potential use of this compound as a therapeutic agent for cancer and inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient and cost-effective synthesis methods for this compound may facilitate its use in large-scale experiments.
Conclusion
In conclusion, this compound is a compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.

Synthesis Methods

N-(1-benzyl-1H-benzimidazol-2-yl)-2-furamide has been synthesized using different methods. One of the most commonly used methods is the condensation reaction between 2-aminobenzimidazole and benzyl isocyanide, followed by the reaction with furfurylamine. This method yields this compound with a high purity and yield.

Scientific Research Applications

N-(1-benzyl-1H-benzimidazol-2-yl)-2-furamide has been studied for its potential applications in various fields. In the field of cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis. In addition, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2/c23-18(17-11-6-12-24-17)21-19-20-15-9-4-5-10-16(15)22(19)13-14-7-2-1-3-8-14/h1-12H,13H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSPHJMBEJMGAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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